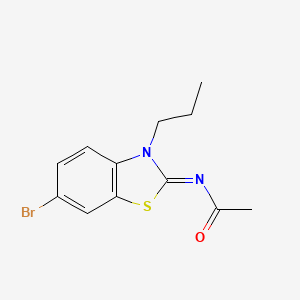
N-(6-bromo-3-propyl-1,3-benzothiazol-2-ylidene)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-bromo-3-propyl-1,3-benzothiazol-2-ylidene)acetamide, also known as BTA-EG6, is a small molecule compound that has been extensively studied for its potential applications in scientific research. BTA-EG6 has been shown to have a variety of biochemical and physiological effects and has been used in a variety of lab experiments.
Mécanisme D'action
The mechanism of action of N-(6-bromo-3-propyl-1,3-benzothiazol-2-ylidene)acetamide is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. This compound has been shown to bind to the SH3 domain of the protein Crk, which is involved in cell signaling pathways. By inhibiting this interaction, this compound may disrupt cell signaling and induce apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on cancer cells and neuroprotection, this compound has been shown to inhibit angiogenesis and modulate the immune response. This compound has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(6-bromo-3-propyl-1,3-benzothiazol-2-ylidene)acetamide in lab experiments is its specificity for the SH3 domain of Crk. This specificity allows for targeted inhibition of specific cell signaling pathways. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for the study of N-(6-bromo-3-propyl-1,3-benzothiazol-2-ylidene)acetamide. One area of research is the development of more potent and selective inhibitors of protein-protein interactions. Another area of research is the study of the effects of this compound on other cell signaling pathways and its potential applications in other areas of scientific research. Finally, the development of this compound derivatives with improved pharmacokinetic properties may be useful in the development of new therapeutics for the treatment of cancer, neurodegenerative diseases, and inflammatory diseases.
In conclusion, this compound is a small molecule compound that has been extensively studied for its potential applications in scientific research. Its specificity for the SH3 domain of Crk allows for targeted inhibition of specific cell signaling pathways, making it a useful tool in the study of cancer, neurology, and immunology. While there are limitations to its use in lab experiments, the future directions for the study of this compound hold promise for the development of new therapeutics in a variety of fields.
Méthodes De Synthèse
The synthesis of N-(6-bromo-3-propyl-1,3-benzothiazol-2-ylidene)acetamide involves the reaction of 6-bromo-3-propyl-1,3-benzothiazol-2-amine with ethyl bromoacetate, followed by the addition of triethylamine and heating. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-(6-bromo-3-propyl-1,3-benzothiazol-2-ylidene)acetamide has been used in a variety of scientific research applications, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to modulate immune responses and may be useful in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
N-(6-bromo-3-propyl-1,3-benzothiazol-2-ylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2OS/c1-3-6-15-10-5-4-9(13)7-11(10)17-12(15)14-8(2)16/h4-5,7H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJZOGACNHIGBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2616279.png)
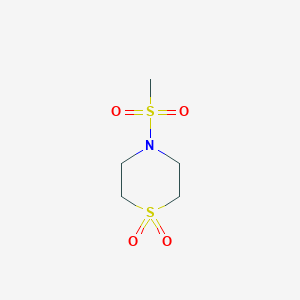
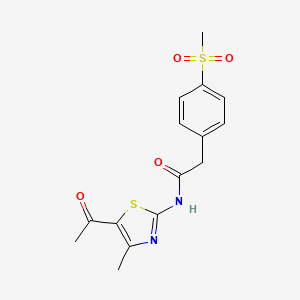

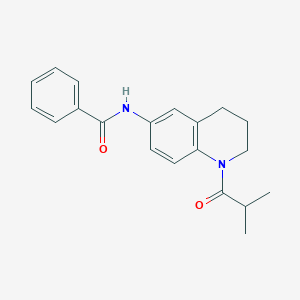
![5-ethyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2616286.png)
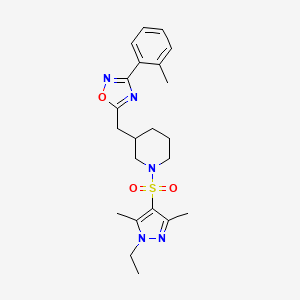
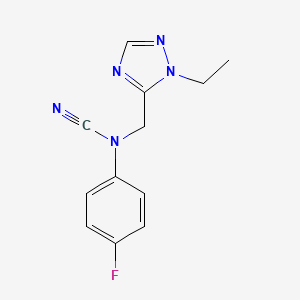

![2-((3-acetylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate](/img/structure/B2616291.png)
![2-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2616295.png)
![N-(2,5-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2616296.png)
![methyl 2-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate](/img/structure/B2616301.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2616302.png)